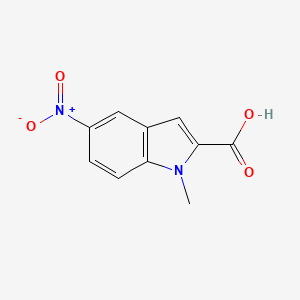

1-methyl-5-nitro-1H-indole-2-carboxylic acid

描述

Systematic IUPAC Nomenclature and CAS Registration (71056-94-5)

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as this compound, which precisely describes the structural arrangement and substitution pattern of the molecule. This nomenclature follows the standard IUPAC conventions for heterocyclic compounds, where the indole core structure serves as the parent framework with specific substituents identified by their positional numbers and chemical nature. The Chemical Abstracts Service has assigned the unique registry number 71056-94-5 to this compound, providing an unambiguous identifier that facilitates accurate chemical identification across scientific databases and literature.

The CAS registry number 71056-94-5 serves as the primary identification code for this compound in global chemical databases and regulatory systems. This registration was created on February 8, 2007, and was most recently modified on May 24, 2025, indicating ongoing research interest and database maintenance for this compound. The systematic nomenclature reflects the presence of a methyl group at position 1 of the indole nitrogen, a nitro group at position 5 of the benzene ring, and a carboxylic acid group at position 2 of the pyrrole ring within the indole framework.

Advanced structural identification systems have assigned additional identifiers to ensure comprehensive cataloging of this compound. The SMILES notation for this compound is represented as CN1C2=C(C=C(C=C2)N+[O-])C=C1C(=O)O, which provides a linear text representation of the molecular structure. The InChI identifier InChI=1S/C10H8N2O4/c1-11-8-3-2-7(12(15)16)4-6(8)5-9(11)10(13)14/h2-5H,1H3,(H,13,14) offers another standardized method for representing the compound's structure in chemical databases.

Molecular Formula (C₁₀H₈N₂O₄) and Molecular Weight (220.18 g/mol)

The molecular formula C₁₀H₈N₂O₄ precisely defines the atomic composition of this compound, indicating the presence of ten carbon atoms, eight hydrogen atoms, two nitrogen atoms, and four oxygen atoms. This molecular composition reflects the structural complexity of the compound, with the carbon framework forming the indole core structure and the heteroatoms contributing to the functional groups that define the compound's chemical properties. The molecular weight has been consistently determined as 220.18 grams per mole across multiple authoritative sources, providing a precise mass measurement for analytical and synthetic applications.

The distribution of atoms within the molecular formula reveals important structural characteristics that influence the compound's behavior. The ten carbon atoms form the aromatic indole bicyclic system along with the methyl substituent and carboxylic acid carbon. The eight hydrogen atoms are strategically positioned on the aromatic rings, the methyl group, and the carboxylic acid functionality. The two nitrogen atoms include the indole nitrogen bearing the methyl substituent and the nitrogen within the nitro group at position 5. The four oxygen atoms are distributed between the nitro group, which contains two oxygen atoms, and the carboxylic acid group, which contains two oxygen atoms in its carbonyl and hydroxyl components.

Detailed molecular analysis reveals that the compound exhibits specific structural features that contribute to its overall molecular weight and chemical behavior. The following table presents the comprehensive molecular data for this compound:

| Property | Value | Source Reference |

|---|---|---|

| Molecular Formula | C₁₀H₈N₂O₄ | |

| Molecular Weight | 220.18 g/mol | |

| Carbon Atoms | 10 | |

| Hydrogen Atoms | 8 | |

| Nitrogen Atoms | 2 | |

| Oxygen Atoms | 4 |

Physical property predictions based on the molecular structure indicate that the compound possesses a predicted melting point of 265-266 degrees Celsius and a predicted boiling point of 483.3±25.0 degrees Celsius. The predicted density has been calculated as 1.50±0.1 grams per cubic centimeter, reflecting the compact nature of the aromatic indole structure with its electron-rich functional groups.

Synonyms and Registry Numbers (DTXSID70499760, MFCD02320870)

The compound this compound is recognized under multiple synonyms and registry numbers across various chemical databases and classification systems. The Distributed Structure-Searchable Toxicity Database Substance Identifier DTXSID70499760 provides environmental and toxicological tracking for this compound within regulatory frameworks. Additionally, the corresponding DTXCID90450570 serves as the Chemical Identifier within the same database system, ensuring comprehensive cataloging for environmental and safety assessments.

The Molecular Design Limited number MFCD02320870 represents another crucial identifier used in chemical inventory systems and commercial databases. This MDL number facilitates the tracking and procurement of the compound for research and industrial applications. The European Community number 827-493-2 provides regulatory identification within European chemical classification systems. Furthermore, the compound has been assigned the Wikidata identifier Q82350825, enabling its integration into linked data systems and knowledge graphs.

Comprehensive synonym analysis reveals that the compound may be referenced under various alternative names in different contexts. These synonyms include systematic variations of the IUPAC name and simplified nomenclature used in specific research or commercial contexts. The following table summarizes the complete registry and identification system for this compound:

The systematic cataloging of this compound across multiple identification systems reflects its significance in chemical research and potential commercial applications. These various identifiers ensure that researchers, regulatory agencies, and commercial entities can accurately identify and track the compound across different platforms and databases. The comprehensive identification framework facilitates international collaboration in research involving this compound and ensures consistent reporting in scientific literature and regulatory documentation.

属性

IUPAC Name |

1-methyl-5-nitroindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-11-8-3-2-7(12(15)16)4-6(8)5-9(11)10(13)14/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQPCRXWJLFPLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70499760 | |

| Record name | 1-Methyl-5-nitro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71056-94-5 | |

| Record name | 1-Methyl-5-nitro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-5-nitro-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Methylation of 5-nitro-indole-2-carboxylic Acid Ethyl Ester

One of the primary methods to prepare 1-methyl-5-nitro-1H-indole-2-carboxylic acid involves the methylation of its ethyl ester precursor:

- Starting Material: 5-nitro-indole-2-carboxylic acid ethyl ester

- Reagents and Conditions:

- Sodium hydride (NaH) as a base in N,N-dimethylformamide (DMF) solvent with n-heptane at 20 °C for 10 minutes

- Followed by dropwise addition of methyl iodide (iodomethane) in DMF/n-heptane, stirred for 1 hour

- Hydrolysis with water and acidification to pH 1 using concentrated hydrochloric acid to precipitate the product

- Workup: Extraction with ethyl acetate, drying over magnesium sulfate, filtration, and solvent removal under reduced pressure

- Yield: Approximately 45%

- Characterization: Confirmed by LC/MS and ^1H NMR spectroscopy (notable signals: singlet at 4.10 ppm for methyl group)

This method efficiently introduces the methyl group at the nitrogen of the indole ring while preserving the carboxylic acid functionality after hydrolysis.

Synthesis via 5-Nitroindoline-2-carboxylic Acid Intermediate from Hydrazone

An alternative and industrially relevant preparation method involves the synthesis of 5-nitroindoline-2-carboxylic acid ethyl ester, which is then converted to the target compound:

- Step 1: Condensation of p-nitrophenylhydrazine hydrochloride with ethyl pyruvate in ethanol at 20–60 °C for 20–60 minutes to form pyruvic acid ethyl ester-4-nitrophenylhydrazone intermediate

- Step 2: Cyclization of the hydrazone with polyphosphoric acid in toluene at 85–115 °C for 20–60 minutes to yield 5-nitroindoline-2-carboxylic acid ethyl ester (yield ~71.4%)

- Step 3: Alkaline hydrolysis of the ester with potassium hydroxide in ethanol/water mixture at room temperature for 5–8 hours

- Step 4: Acidification of the hydrolyzed product to pH 1 with hydrochloric acid to precipitate 5-nitroindoline-2-carboxylic acid with high purity (~98.5%) and yield (~87.4%)

This method is advantageous due to relatively inexpensive raw materials and scalable reaction conditions, making it suitable for larger-scale synthesis.

Summary Table of Key Preparation Steps and Conditions

| Step | Starting Material / Intermediate | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 5-nitro-indole-2-carboxylic acid ethyl ester | NaH in DMF/n-heptane, then methyl iodide | 20 | 10 min + 1 h | 45 | Methylation at indole nitrogen |

| 2 | p-nitrophenylhydrazine hydrochloride + ethyl pyruvate | Condensation in ethanol | 20–60 | 20–60 min | - | Forms hydrazone intermediate |

| 3 | Hydrazone intermediate | Polyphosphoric acid in toluene | 85–115 | 20–60 min | 71.4 | Cyclization to 5-nitroindoline ester |

| 4 | 5-nitroindoline-2-carboxylic acid ethyl ester | KOH hydrolysis, then acidification | 20–30 | 5–8 h | 87.4 | Hydrolysis to acid form |

| 5 | 5-nitroindole-2-carboxylic acid | Esterification with H₂SO₄ in EtOH | 80 | 2 h | 65 | Preparation of ethyl ester |

| 6 | 5-nitroindole-2-carboxylic acid ethyl ester | Vilsmeier–Haack formylation (POCl₃, DMF) | RT–50 | 4 h | 95 | Formylation at C3 |

| 7 | Formyl derivative | Meerwein–Ponndorf–Verley reduction (Al(O-i-Pr)₃) | 60 | 5 h | 80 | Reduction to hydroxymethyl |

| 8 | 5-nitroindole derivative | Bromination with NBS in DMF | RT | 4 h | 85 | Halogenation at C3 |

| 9 | 5-nitroindole bromide derivative | Reduction with SnCl₂·2H₂O in EtOAc | 80 | 3 h | 48 | Nitro group reduction to amino |

Research Findings and Analytical Data

- The methylation reaction proceeds via deprotonation of the indole nitrogen by sodium hydride, followed by nucleophilic substitution with methyl iodide. The reaction is conducted in aprotic polar solvent DMF to enhance reactivity.

- Hydrolysis and acidification steps are critical to convert ester intermediates to the free acid form and to precipitate the product efficiently.

- The cyclization using polyphosphoric acid is a key step in the hydrazone route, facilitating ring closure to the indole core with good yield and purity.

- Analytical characterization includes LC/MS retention times, mass spectrometry confirming molecular ion absence due to fragmentation, and ^1H NMR showing characteristic methyl singlet and aromatic proton patterns.

化学反应分析

Types of Reactions: 1-Methyl-5-nitro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) solvent.

Substitution: Sodium hydride (NaH), dimethylformamide (DMF) solvent.

Major Products Formed:

Reduction of Nitro Group: 1-Methyl-5-amino-1H-indole-2-carboxylic acid.

Reduction of Carboxylic Acid Group: 1-Methyl-5-nitro-1H-indole-2-methanol.

科学研究应用

Antiviral Applications

One of the prominent applications of 1-methyl-5-nitro-1H-indole-2-carboxylic acid is its role as an inhibitor of HIV integrase, an enzyme critical for the replication of HIV. Research has shown that derivatives of indole-2-carboxylic acids can effectively inhibit integrase activity, with some compounds displaying IC50 values as low as 3.11 μM . The mechanism involves chelation with magnesium ions in the active site of integrase and π–π stacking interactions with viral DNA, making this compound a promising scaffold for developing new antiviral agents.

Anticancer Potential

Indole derivatives, including this compound, have been studied for their anticancer properties. The indole structure is known to exhibit various biological activities, including the inhibition of cancer cell proliferation. Some studies suggest that modifications to the indole structure can enhance its potency against specific cancer cell lines .

Case Study 1: HIV Integrase Inhibition

In a study focused on optimizing indole derivatives for HIV therapy, researchers synthesized several analogs of this compound. The most effective derivatives showed improved binding affinities and inhibitory activities against integrase compared to the parent compound. For example, certain modifications at the C3 position significantly enhanced antiviral activity .

Case Study 2: Antitumor Activity

Another study evaluated a series of indole-based compounds for their ability to inhibit tumor growth in vitro. Compounds similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology .

| Compound Name | Target | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | HIV Integrase | 32.37 | Chelation with Mg²⁺ ions and π–π stacking with vDNA |

| Derivative A (C3 substituted) | HIV Integrase | 10.06 | Enhanced hydrophobic interactions |

| Derivative B (C6 halogenated) | HIV Integrase | 11.67 | Improved binding energy due to steric effects |

| Indole derivative C | Cancer cell lines | Varies | Induction of apoptosis and cell cycle arrest |

作用机制

The mechanism of action of 1-methyl-5-nitro-1H-indole-2-carboxylic acid involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The carboxylic acid group allows for interactions with enzymes and receptors, influencing biological pathways.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs of 1-methyl-5-nitro-1H-indole-2-carboxylic acid, highlighting substituent variations and their implications:

Physicochemical and Spectral Comparisons

- Nitro Group Effects : The nitro group in this compound and its analogs (e.g., 7b) exhibits strong IR absorption near 1340 cm⁻¹ (O=N=O symmetric stretching) .

- Carboxylic Acid Moieties : Compounds like 7a and 15 show characteristic IR carbonyl peaks at 1670–1675 cm⁻¹, consistent with carboxylic acid functionalities .

- Melting Points : The benzyl-substituted 7a has a higher melting point (198–199°C) compared to 5-benzyloxy-1H-indole-2-carboxylic acid (193–195°C), likely due to increased crystallinity from the benzyl group .

生物活性

1-Methyl-5-nitro-1H-indole-2-carboxylic acid is an indole derivative that has garnered attention due to its diverse biological activities. Indole compounds are known for their roles in various biological processes, including their potential therapeutic applications in cancer, antimicrobial, and antiviral treatments. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a nitro group and a carboxylic acid group attached to an indole ring. This unique combination allows for varied interactions with biological targets, enhancing its potential as a therapeutic agent.

This compound interacts with multiple biological targets, including enzymes and receptors. The compound's mechanism of action typically involves:

- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.

- Receptor Modulation : The compound can act as an agonist or antagonist at various receptors, influencing signaling pathways within cells.

These interactions can lead to significant biological effects, such as anti-inflammatory responses or modulation of cell proliferation.

Anticancer Activity

Research indicates that indole derivatives exhibit promising anticancer properties. For instance, studies have shown that this compound can inhibit the proliferation of various cancer cell lines. A notable case study demonstrated that derivatives of indole compounds could induce apoptosis in breast cancer cells (MDA-MB-231) with IC50 values ranging from 2.43 to 7.84 μM .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MDA-MB-231 | 2.43 - 7.84 |

| Curcumin Analog | HepG2 | 4.98 - 14.65 |

Antimicrobial Activity

Indole derivatives have also been evaluated for their antimicrobial properties. The compound demonstrated significant activity against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

Study on Enzyme Inhibition

A study focused on the inhibitory effects of various indole derivatives on α-glucosidase revealed that compounds structurally related to this compound exhibited enhanced potency compared to standard inhibitors like acarbose. The most potent compounds showed competitive inhibition kinetics with IC50 values significantly lower than those of existing treatments .

Integrase Inhibition

Another research effort highlighted the ability of indole derivatives to inhibit HIV integrase, a crucial enzyme in the viral replication cycle. Compounds similar to this compound were shown to chelate metal ions within the active site of integrase, effectively blocking viral DNA integration with IC50 values around 32.37 μM .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound is influenced by factors such as solubility and stability, which are critical for its bioavailability and therapeutic efficacy. Understanding these properties is essential for optimizing its use in clinical settings .

常见问题

Q. What are the recommended synthetic routes for 1-methyl-5-nitro-1H-indole-2-carboxylic acid?

Synthesis typically involves multi-step protocols, such as:

- Fischer indole synthesis for constructing the indole core, followed by nitration at the 5-position and methylation at the 1-position .

- Condensation reactions using acetic acid/sodium acetate under reflux to form intermediates (e.g., 3-formyl-indole derivatives), followed by functionalization .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (acetic acid/water) to isolate the final product .

Q. How can the structural identity of this compound be confirmed?

Use a combination of:

Q. What are the key stability considerations during storage?

- Store in airtight containers at -20°C to prevent hydrolysis of the nitro or carboxylic acid groups.

- Avoid exposure to strong bases/oxidizing agents , which may degrade the nitro moiety .

Advanced Research Questions

Q. How can contradictory spectral data for this compound be resolved?

Contradictions (e.g., unexpected peaks in NMR) may arise from:

- Tautomerism : The indole NH group may participate in hydrogen bonding, shifting proton signals. Use DMSO-d₆ as a solvent to observe exchangeable protons .

- Impurities : Perform HPLC purity analysis (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) to confirm >95% purity .

- X-ray crystallography for unambiguous structural confirmation .

Q. What experimental strategies optimize the nitration step in synthesis?

Q. How can the carboxylic acid group be selectively functionalized?

Q. What methodologies assess the compound’s solubility and partition coefficient (logP)?

- Solubility : Shake-flask method in PBS (pH 7.4) or DMSO, analyzed via UV-Vis spectroscopy (λmax ~300 nm for indoles) .

- logP : Reverse-phase HPLC (calibrated with standards) or computational tools (e.g., MarvinSketch) .

Data Analysis & Challenges

Q. How should researchers address inconsistent melting point reports?

Q. What strategies mitigate decomposition during biological assays?

Q. How can computational modeling predict bioactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。